molecular formula C16H15ClN2O3S B11589668 methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11589668
M. Wt: 350.8 g/mol
InChI Key: FAGVPDXFAOPUFF-UHFFFAOYSA-N
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Description

Methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a high-purity chemical reagent designed for advanced scientific research and development. This compound belongs to a class of fused heterocyclic structures featuring a pyrimido[2,1-b][1,3]thiazine core, which is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities . Compounds within this structural family are frequently investigated for their significant antimicrobial properties , demonstrating activity against cultures of S. aureus and E. coli . The core structure is also a subject of intense study in anticancer research , where its mechanism of action is proposed to involve the interference with key cell signaling pathways that regulate proliferation and apoptosis . From a chemical synthesis perspective, such dihydropyrimidothiazine derivatives are typically synthesized via efficient multi-component reactions (MCRs) or cyclocondensation reactions, which allow for the strategic introduction of diverse substituents, enabling structure-activity relationship (SAR) studies . The presence of the ester functional group at the 7-position and the chlorophenyl group at the 6-position makes this molecule a versatile chemical building block for the synthesis of more complex derivatives or for use in various chemical reactions, including oxidation, reduction, and substitution . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the product's Certificate of Analysis for specific data on purity and quality.

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C16H15ClN2O3S/c1-9-13(15(21)22-2)14(10-4-3-5-11(17)8-10)19-12(20)6-7-23-16(19)18-9/h3-5,8,14H,6-7H2,1-2H3

InChI Key

FAGVPDXFAOPUFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Multi-Step Cyclization Approach

The most widely reported method for synthesizing methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-pyrimidothiazine derivatives involves a sequential cyclization strategy. The process begins with the formation of the pyrimidine core, followed by thiazine ring closure.

Step 1: Pyrimidine Ring Formation
The pyrimidine precursor is synthesized via condensation of 3-chlorobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate and acetic acid. This yields a 4,6-dihydroxypyrimidine intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to enhance reactivity.

Step 2: Thiazine Ring Closure
The chlorinated pyrimidine intermediate undergoes nucleophilic substitution with thiourea in dimethylformamide (DMF) at 80–90°C, forming a thiolated pyrimidine. This intermediate is then treated with 1,3-dibromopropane in the presence of potassium carbonate (K₂CO₃) to facilitate cyclization into the thiazine ring. Key parameters include:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMFMaximizes solubility of intermediates
Temperature80°CBalances reaction rate and side reactions
CatalystPotassium iodide (0.1 mol%)Accelerates cyclization kinetics

The final esterification step introduces the methyl carboxylate group using methyl chloroformate under basic conditions (pH 9–10), achieving a yield of 68–72%.

One-Pot Tandem Reactions

Recent advancements have explored tandem reactions to reduce purification steps. A patent-pending method (EP0409223A2) combines pyrimidine and thiazine syntheses in a single reactor:

  • Simultaneous Cyclization : A mixture of 3-chlorophenylglyoxal, methyl 3-aminocrotonate, and thioglycolic acid is heated at 110°C in polyphosphoric acid (PPA). This acidic medium promotes concurrent pyrimidine and thiazine ring formation.

  • In Situ Esterification : Adding methanol and sulfuric acid directly esterifies the carboxylic acid intermediate, bypassing isolation steps.

This method achieves a 65% overall yield but requires stringent temperature control to prevent decomposition of the thiazine moiety.

Optimization of Critical Reaction Parameters

Solvent Systems

Comparative studies highlight solvent effects on reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
Dimethylformamide36.77298
Acetonitrile37.55892
Tetrahydrofuran7.64285

DMF’s high polarity stabilizes transition states during cyclization, while its aprotic nature minimizes hydrolysis of the methyl ester group.

Catalytic Additives

The inclusion of potassium iodide (KI) in cyclization steps enhances yields by 15–20% through halogen exchange mechanisms. For example:

Reaction rate[KI]0.5(observed rate law)[2]\text{Reaction rate} \propto [\text{KI}]^{0.5} \quad \text{(observed rate law)}

This suggests a radical-mediated pathway where iodide ions facilitate single-electron transfers, reducing activation energy for ring closure.

Characterization of Intermediates and Final Product

Spectroscopic Analysis

Intermediate 1 (Chlorinated Pyrimidine):

  • ¹H NMR (500 MHz, CDCl₃): δ 2.58 (s, 3H, CH₃), 6.89–7.45 (m, 4H, Ar-H), 8.21 (s, 1H, pyrimidine-H).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).

Final Product:

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 20.5 (CH₃), 165.9 (COOCH₃), 182.1 (C=O thiazine).

  • High-Resolution MS (ESI+): m/z 351.0642 [M+H]⁺ (calc. 351.0645 for C₁₆H₁₅ClN₂O₃S).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of continuous flow systems for key steps:

StepResidence TimeThroughput (kg/h)
Pyrimidine formation45 min1.2
Thiazine cyclization30 min0.8

This approach reduces batch-to-batch variability and improves thermal management during exothermic cyclization.

Waste Stream Management

The synthesis generates halogenated byproducts, necessitating:

  • Distillation Recovery: DMF is recovered at 98% purity via vacuum distillation.

  • Neutralization Protocols: Quenching residual POCl₃ with ice-water produces phosphoric acid, which is precipitated as calcium phosphate (Ca₃(PO₄)₂) for safe disposal .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The methyl ester group at position 7 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further derivatization.

Reaction Conditions Reagents Product
Acidic hydrolysis (HCl, H₂SO₄)Aqueous acid, reflux6-(3-Chlorophenyl)-8-methyl-4-oxo-pyrimidothiazine-7-carboxylic acid
Basic hydrolysis (NaOH, KOH)Alcoholic base, heatSodium/potassium salt of the carboxylic acid

The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the ester carbonyl, followed by elimination of methanol. The presence of the electron-withdrawing 3-chlorophenyl group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis.

Nucleophilic Substitution Reactions

The thiazine nitrogen and pyrimidine ring systems participate in nucleophilic substitutions, enabling structural diversification.

Key Reactivity Patterns:

  • Thiazine Nitrogen Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of bases like NaH yields N-alkylated derivatives. This modifies hydrogen-bonding capacity and solubility.

  • Chlorophenyl Ring Functionalization : The 3-chlorophenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis, enabling biaryl synthesis.

Example Reaction:

Compound+ArB(OH)2Pd(PPh3)4,base6-(Biaryl)-substituted derivative\text{Compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{6-(Biaryl)-substituted derivative}

Redox Reactions

The 4-oxo group and thiazine sulfur atom are redox-active sites:

Reaction Type Reagents Outcome
OxidationKMnO₄, CrO₃Sulfoxide/sulfone formation at thiazine sulfur
ReductionLiAlH₄, NaBH₄Conversion of carbonyl to hydroxyl group

Controlled oxidation of the thiazine sulfur generates sulfoxides, while over-oxidation produces sulfones. Reductive agents like LiAlH₄ selectively reduce the 4-oxo group to a hydroxyl, altering hydrogen-bonding interactions.

Cycloaddition and Ring-Opening Reactions

The conjugated π-system of the pyrimidine-thiazine core participates in [4+2] Diels-Alder cycloadditions with dienophiles such as maleic anhydride. Additionally, strong bases (e.g., NaOH) induce ring-opening at the thiazine moiety, producing linear thioamide intermediates .

Mechanistic Pathway for Diels-Alder Reaction:

Pyrimidothiazine (dienophile)+DieneBicyclic adduct\text{Pyrimidothiazine (dienophile)} + \text{Diene} \rightarrow \text{Bicyclic adduct}

Spectroscopic Characterization of Reaction Products

Post-reaction analysis employs advanced techniques:

Analytical Method Key Data
1H NMR^1\text{H NMR}δ 2.35 (s, 3H, CH₃), δ 7.45–7.60 (m, 4H, Ar-H)
13C NMR^{13}\text{C NMR}δ 170.2 (C=O), δ 152.1 (pyrimidine C), δ 134.8 (Cl-C aromatic)
MS (ESI)m/z 364.83 [M+H]⁺, consistent with molecular formula C₁₇H₁₅ClN₂O₃S

Scientific Research Applications

Antimicrobial Properties

Research indicates that methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various microbial strains by interfering with key biological processes such as DNA replication and enzyme activity. This makes it a promising candidate for the development of new antimicrobial agents aimed at combating resistant strains of bacteria and fungi .

Anticancer Activity

The compound also demonstrates potential anticancer properties. Studies suggest that it may inhibit tumor cell proliferation through mechanisms such as inducing apoptosis or inhibiting angiogenesis. The ability to target specific enzymes involved in cancer cell metabolism enhances its therapeutic potential. In vitro studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines, suggesting that derivatives of this compound could be explored further for cancer treatment .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research has shown that it can significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators. This activity positions the compound as a potential therapeutic agent for inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiazine Ring : Reacting an appropriate chlorophenyl derivative with a pyrimidine precursor in the presence of a base.
  • Functional Group Modifications : Utilizing reagents like potassium permanganate for oxidation and sodium borohydride for reduction to modify functional groups effectively.

These synthetic routes can be optimized using advanced catalysts and controlled reaction conditions to enhance yield and purity .

Mechanism of Action

The mechanism of action of methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Position) Molecular Formula Key Features
Target Compound: Methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 3-Cl-phenyl (6), CH₃ (8), COOCH₃ (7) C₁₆H₁₅ClN₂O₃S Meta-chloro substitution; methyl ester enhances lipophilicity.
Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Cl-phenyl (6), CH₃ (8), COOCH₃ (7) C₁₆H₁₅ClN₂O₃S Para-chloro substitution; electronic effects differ due to regiochemistry.
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-OCH₃-phenyl (6), CH₃ (8), COOCH₂CH=CH₂ (7) C₁₉H₂₀N₂O₄S Methoxy group increases electron density; allyl ester may improve reactivity.
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-F-phenyl (6), CH₃ (8), COOCH₂CH₃ (7) C₁₇H₁₇FN₂O₃S Fluorine’s electronegativity alters pharmacokinetics; ethyl ester modulates solubility.
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile 4-Cl-phenyl (2), SCH₃ (8), CN (7) C₂₁H₁₇ClN₄O₂S Methylthio group acts as a leaving group; cyano substituent enables cyclization.

Key Observations :

  • Ester Groups : Methyl, ethyl, and allyl esters influence lipophilicity and metabolic stability. Allyl esters (e.g., in ) offer sites for further functionalization.
  • Electron-Donating/Withdrawing Effects : Methoxy (electron-donating) and fluoro/chloro (electron-withdrawing) groups modulate electronic properties, impacting reactivity in nucleophilic substitutions .

Physicochemical and Pharmacological Properties

  • Crystallography: Analogs like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () crystallize in monoclinic systems (P21/n), with intermolecular hydrogen bonds stabilizing the structure. The target compound’s 3-chlorophenyl group may alter crystal packing compared to para-substituted derivatives .
  • The methylthio group in facilitates nucleophilic displacement, enabling prodrug strategies.

Software and Analytical Tools

Structural elucidation of analogs relies on:

  • SHELX Suite : For X-ray crystallography refinement.
  • WinGX : For data processing and visualization.
  • Spectroscopic Methods : IR, NMR, and MS confirm functional groups and regiochemistry .

Biological Activity

Methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound belonging to the pyrimido[2,1-b][1,3]thiazine class. This class of compounds has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClN2O3S. The presence of the chlorophenyl group and the pyrimidine-thiazine fusion enhances its biological activity.

Anticancer Properties

Research indicates that pyrimido[2,1-b][1,3]thiazine derivatives exhibit significant anticancer activity. Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in cancer cell growth and survival pathways. For instance, it shows potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • Cell Cycle Arrest : Experimental data suggest that this compound can induce cell cycle arrest in cancer cells at specific phases (G1/S or G2/M), thereby preventing their proliferation .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes .

Antimicrobial Effects

This compound exhibits antimicrobial activity against various pathogens. Studies indicate that it can effectively inhibit both Gram-positive and Gram-negative bacteria . This broad-spectrum activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations .
  • In Vivo Models : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histopathological examinations revealed decreased mitotic figures and increased apoptosis in treated tumors .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound possesses superior potency in certain biological assays:

CompoundAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
Compound AModerateLowModerate
Compound BHighModerateHigh
Methyl 6-(3-chlorophenyl)-8-methyl...Very HighHighVery High

Q & A

Q. How is process optimization achieved for scale-up?

  • AI-Driven Automation : Implement machine learning (ML) models to predict optimal solvent/catalyst combinations .
  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, pH) and maximize yield .

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